molecular formula C11H8BrNO3 B15295851 methyl 5-bromo-3-formyl-1H-indole-7-carboxylate

methyl 5-bromo-3-formyl-1H-indole-7-carboxylate

Cat. No.: B15295851
M. Wt: 282.09 g/mol
InChI Key: XHHZPHGDQNMCGC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-3-formyl-1H-indole-7-carboxylate typically involves the bromination of indole derivatives followed by formylation and esterification reactions. One common method involves the use of pyridine and anhydrous tetrahydrofuran (THF) as solvents. The reaction mixture is treated with trichloroacetyl chloride at low temperatures, followed by warming to room temperature and stirring overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Organometallic reagents like Grignard reagents or organolithium compounds.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can modify the formyl group to different functional groups.

Scientific Research Applications

Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-formyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-3-formyl-1H-indole-7-carboxylate is unique due to the presence of both the bromine atom and the formyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 5-bromo-3-formyl-1H-indole-7-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-3-7(12)2-8-6(5-14)4-13-10(8)9/h2-5,13H,1H3

InChI Key

XHHZPHGDQNMCGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NC=C2C=O)Br

Origin of Product

United States

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